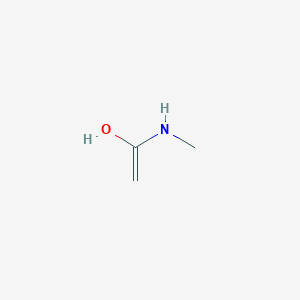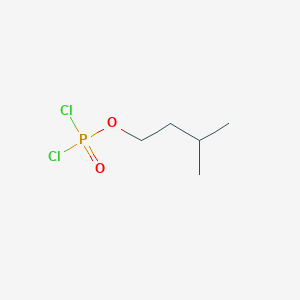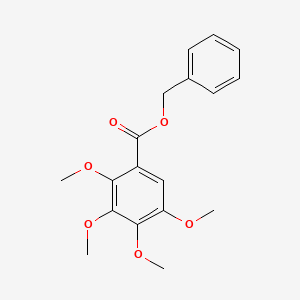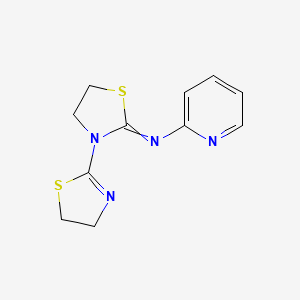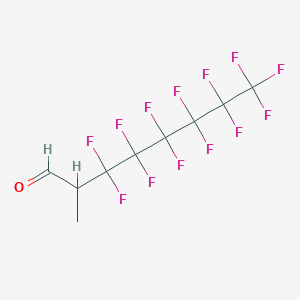
2-Azetidinone, 1-butyl-3-methylene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azetidinone, 1-butyl-3-methylene-: is a four-membered lactam, also known as a β-lactam. This compound is part of the azetidine family, which is characterized by a nitrogen atom in a four-membered ring. The presence of the methylene group at the third position and the butyl group at the first position makes this compound unique. β-lactams are significant in medicinal chemistry due to their role as the core structure in many antibiotics, including penicillins and cephalosporins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azetidinone, 1-butyl-3-methylene- can be achieved through various methods. One common approach involves the cyclization of appropriate precursors. For instance, the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols can yield 1,3-disubstituted azetidines . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation .
Industrial Production Methods: Industrial production of azetidines often involves the use of efficient and scalable methods. For example, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate can rapidly provide bis-functionalized azetidines . This method allows for the preparation of azetidines bearing various functional groups, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Azetidinone, 1-butyl-3-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms of the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or organometallic reagents can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted azetidines .
Scientific Research Applications
2-Azetidinone, 1-butyl-3-methylene- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Azetidinone, 1-butyl-3-methylene- involves its interaction with specific molecular targets. The β-lactam ring is known to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins, which are essential for cell wall construction. This inhibition leads to the weakening of the bacterial cell wall and ultimately causes cell lysis . The methylene and butyl groups may influence the compound’s binding affinity and specificity towards different targets.
Comparison with Similar Compounds
2-Azetidinone: The parent compound without the butyl and methylene substituents.
1-Butyl-2-azetidinone: Similar structure but lacks the methylene group.
3-Methylene-2-azetidinone: Similar structure but lacks the butyl group.
Uniqueness: 2-Azetidinone, 1-butyl-3-methylene- is unique due to the presence of both the butyl and methylene groups. These substituents can significantly affect the compound’s chemical reactivity, biological activity, and physical properties compared to its analogs .
Properties
CAS No. |
113437-04-0 |
|---|---|
Molecular Formula |
C8H13NO |
Molecular Weight |
139.19 g/mol |
IUPAC Name |
1-butyl-3-methylideneazetidin-2-one |
InChI |
InChI=1S/C8H13NO/c1-3-4-5-9-6-7(2)8(9)10/h2-6H2,1H3 |
InChI Key |
WILZAJBPYJECEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CC(=C)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Benzyl-4,6-dihydro-5H-thieno[3,2-b]pyrrol-5-one](/img/structure/B14296522.png)




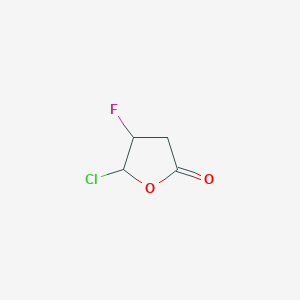
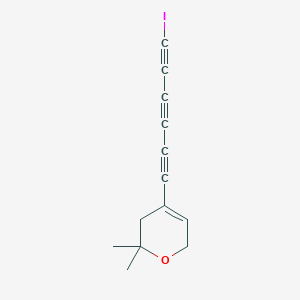

silane](/img/structure/B14296575.png)
